3-(3,4-Dibromophenyl)prop-2-enal
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Overview
Description
3-(3,4-Dibromophenyl)prop-2-enal is an organic compound characterized by the presence of a dibromophenyl group attached to a prop-2-enal moiety. This compound is notable for its applications in various fields of scientific research and industry due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dibromophenyl)prop-2-enal typically involves the bromination of 3-phenylprop-2-enal. The process can be carried out using bromine in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is usually conducted at room temperature to avoid over-bromination and to ensure selective bromination at the 3 and 4 positions of the phenyl ring.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method ensures high yield and purity of the final product. The use of automated systems for bromine addition and temperature control can further enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dibromophenyl)prop-2-enal undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or sodium thiolate.
Major Products Formed
Oxidation: 3-(3,4-Dibromophenyl)prop-2-enoic acid.
Reduction: 3-(3,4-Dibromophenyl)prop-2-enol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3,4-Dibromophenyl)prop-2-enal has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3,4-Dibromophenyl)prop-2-enal involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The presence of the dibromophenyl group enhances its reactivity and ability to participate in electrophilic aromatic substitution reactions.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,4-Dichlorophenyl)prop-2-enal
- 3-(3,4-Difluorophenyl)prop-2-enal
- 3-(3,4-Dimethylphenyl)prop-2-enal
Uniqueness
3-(3,4-Dibromophenyl)prop-2-enal is unique due to the presence of bromine atoms, which confer distinct reactivity and properties compared to its chloro, fluoro, and methyl analogs. The bromine atoms increase the compound’s electrophilicity, making it more reactive in substitution and addition reactions.
Properties
CAS No. |
105330-15-2 |
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Molecular Formula |
C9H6Br2O |
Molecular Weight |
289.95 g/mol |
IUPAC Name |
3-(3,4-dibromophenyl)prop-2-enal |
InChI |
InChI=1S/C9H6Br2O/c10-8-4-3-7(2-1-5-12)6-9(8)11/h1-6H |
InChI Key |
UHAHTLVXBZYBBS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C=CC=O)Br)Br |
Origin of Product |
United States |
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